molecular formula C6H8S B13459326 3-Ethynyl-3-methylthietane

3-Ethynyl-3-methylthietane

Cat. No.: B13459326
M. Wt: 112.19 g/mol
InChI Key: GQEDLRMVYQNTHP-UHFFFAOYSA-N
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Description

3-Ethynyl-3-methylthietane is an organic compound with the molecular formula C6H8S It is a member of the thietane family, which are four-membered ring compounds containing sulfur This compound is characterized by the presence of an ethynyl group (C≡CH) and a methyl group (CH3) attached to the thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-methylthietane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-3-methylthietane with acetylene in the presence of a strong base such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-methylthietane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thietanes.

    Substitution: Various substituted thietanes depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-3-methylthietane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-methylthietane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the sulfur atom can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-3-methyloxetane: Similar structure but with an oxygen atom instead of sulfur.

    3-Ethynyl-3-methylthiirane: A three-membered ring analog with sulfur.

    3-Ethynyl-3-methylthiolane: A five-membered ring analog with sulfur.

Uniqueness

3-Ethynyl-3-methylthietane is unique due to its four-membered ring structure containing sulfur, which imparts distinct chemical and physical properties. The presence of the ethynyl group also adds to its reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C6H8S

Molecular Weight

112.19 g/mol

IUPAC Name

3-ethynyl-3-methylthietane

InChI

InChI=1S/C6H8S/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3

InChI Key

GQEDLRMVYQNTHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC1)C#C

Origin of Product

United States

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